Certified Purity vs. Generic Analogues: 98% Specification with Multi-Method Batch QC
The target compound is commercialized with a standard purity specification of 98%, supported by batch-specific QC reports including NMR, HPLC, and GC analyses . In contrast, the regioisomeric analogue 2-ethyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride (CAS 1219957-46-6) from multiple suppliers specifies a minimum purity of 95% without consistently offering multi-method batch documentation . This 3-percentage-point purity differential, combined with comprehensive analytical traceability, directly supports reproducible dosing in sensitive pharmacological assays.
| Evidence Dimension | Minimum certified purity and analytical documentation |
|---|---|
| Target Compound Data | Purity ≥98%; NMR, HPLC, GC batch reports available |
| Comparator Or Baseline | 2-Ethyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride (CAS 1219957-46-6): Purity 95% (typical); limited multi-method documentation |
| Quantified Difference | ≥3 absolute percentage points higher purity; complete vs. partial analytical traceability |
| Conditions | Commercial supplier specifications (Bidepharm for target; AKSci/MolCore for comparator) |
Why This Matters
Higher certified purity with multi-method QC reduces the risk of uncharacterized impurities confounding in vitro results, which is critical for procurement decisions in receptor pharmacology and toxicology screening.
